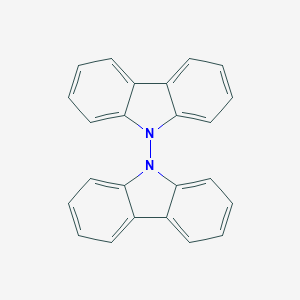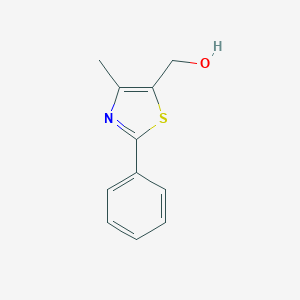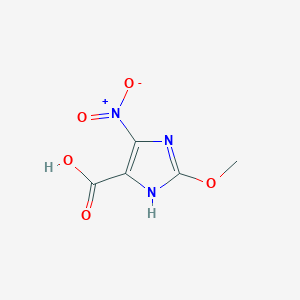
Ethyl cyano(triphenylphosphoranylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(triphenylphosphoranylidene)acetate, commonly known as ethyl cyanoacetate, is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of ethyl cyanoacetate involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, followed by the elimination of the leaving group. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate.
Effets Biochimiques Et Physiologiques
Ethyl cyanoacetate has been shown to have various biochemical and physiological effects. It has been reported to have anticoagulant, anti-inflammatory, and antitumor activities. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl cyanoacetate in lab experiments include its versatility, ease of synthesis, and low cost. It can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. However, it has some limitations, such as its low solubility in water and its toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on ethyl cyanoacetate. One direction is the synthesis of new derivatives with improved properties, such as increased solubility and decreased toxicity. Another direction is the investigation of its potential as a drug delivery system, as it has been shown to have good biocompatibility. Additionally, the exploration of its potential as a catalyst in organic synthesis and material science is also a promising direction for future research.
Conclusion:
Ethyl cyanoacetate is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications. Its mechanism of action involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, leading to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate. Ethyl cyanoacetate has various biochemical and physiological effects, such as anticoagulant, anti-inflammatory, and antitumor activities. Its advantages in lab experiments include its versatility, ease of synthesis, and low cost, while its limitations include its low solubility in water and its toxicity at high concentrations. There are several future directions for the research on ethyl cyanoacetate, including the synthesis of new derivatives, investigation of its potential as a drug delivery system, and exploration of its potential as a catalyst in organic synthesis and material science.
Méthodes De Synthèse
Ethyl cyanoacetate can be synthesized using various methods, including the malonic ester synthesis, the Knoevenagel condensation, and the Michael addition reaction. The malonic ester synthesis involves the reaction of diethyl malonate with sodium ethoxide, followed by the addition of ethyl cyanoacetate. The Knoevenagel condensation involves the reaction of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base. The Michael addition reaction involves the reaction of ethyl cyanoacetate with an α,β-unsaturated ketone or aldehyde in the presence of a base.
Applications De Recherche Scientifique
Ethyl cyanoacetate has been widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various compounds, such as β-keto esters, α-cyano esters, and α,β-unsaturated esters. It has also been used as a precursor for the synthesis of pharmaceuticals, such as anticoagulants, anti-inflammatory agents, and antitumor agents. In material science, it has been used as a starting material for the synthesis of polymers, resins, and adhesives.
Propriétés
Numéro CAS |
13504-72-8 |
|---|---|
Nom du produit |
Ethyl cyano(triphenylphosphoranylidene)acetate |
Formule moléculaire |
C23H20NO2P |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C23H20NO2P/c1-2-26-23(25)22(18-24)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
Clé InChI |
ZTDOSQRNLVWAJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Autres numéros CAS |
13504-72-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)